Ciglitazone, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ciglitazone, (S)- is a member of the thiazolidinedione class of compounds. Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for this class. Although it was never used as a medication, it sparked significant interest in the effects of thiazolidinediones . Ciglitazone is a potent and selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .
准备方法
The synthesis of Ciglitazone involves several steps, starting with the preparation of the thiazolidinedione ring. The synthetic route typically includes the following steps:
Formation of the Thiazolidinedione Ring: This involves the reaction of a suitable amine with a thioester to form the thiazolidinedione core.
Substitution Reactions: The thiazolidinedione core is then subjected to substitution reactions to introduce the benzyl and methoxy groups.
Cyclization: The final step involves cyclization to form the complete Ciglitazone structure.
化学反应分析
Ciglitazone undergoes several types of chemical reactions, including:
Oxidation: Ciglitazone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thiazolidinedione ring.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: Used as a model compound to study the properties and reactions of thiazolidinediones.
Biology: Investigated for its effects on cellular differentiation and metabolism.
Medicine: Studied for its potential as an anti-diabetic agent and its effects on insulin sensitivity.
Industry: Explored for its potential use in developing new therapeutic agents
作用机制
Ciglitazone exerts its effects by binding to the PPARγ ligand-binding domain with high affinity. This binding activates PPARγ, which in turn regulates the expression of genes involved in glucose and lipid metabolism. The activation of PPARγ leads to increased insulin sensitivity, enhanced adipogenesis, and decreased differentiation and angiogenesis in human umbilical vein endothelial cells .
相似化合物的比较
Ciglitazone is often compared with other thiazolidinediones, such as:
Pioglitazone: Another PPARγ agonist used as an anti-diabetic drug.
Rosiglitazone: Similar to pioglitazone, but with different safety profiles and regulatory status.
Troglitazone: The first thiazolidinedione to be marketed but was withdrawn due to hepatotoxicity.
Ciglitazone is unique in its role as the prototypical compound for the thiazolidinedione class, serving as a foundation for the development of other similar compounds .
属性
CAS 编号 |
96207-23-7 |
---|---|
分子式 |
C18H23NO3S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
(5S)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m0/s1 |
InChI 键 |
YZFWTZACSRHJQD-HNNXBMFYSA-N |
手性 SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3 |
规范 SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。